2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid, also known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in treating various diseases. It is a non-steroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as aspirin and ibuprofen. However, CMS has been found to have unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By reducing the production of prostaglandins, 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid may help to alleviate inflammation and pain.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid has been found to have various biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic properties, 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid has been shown to have antioxidant and anti-tumor effects. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid is that it has been found to have low toxicity in animal models, making it a safer alternative to other NSAIDs. Additionally, its unique properties make it a promising candidate for further research into its potential therapeutic applications. However, one limitation of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid is that its mechanism of action is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for research on 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid. Additionally, further research is needed to fully understand the mechanism of action of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid and its potential clinical applications. Finally, the safety and efficacy of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid involves several steps, including the reaction of cyclopropylmethyl bromide with 4-methoxybenzenesulfonyl chloride to form the intermediate compound, which is then reacted with glycine to produce 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid. This synthesis method has been optimized to increase the yield and purity of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid, making it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In preclinical studies, 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid has been found to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. These promising results have led to further research into the potential clinical applications of 2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14(9-13(15)16)8-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZWJIQHTUUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.